molecular formula C10H11NO2 B13077698 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B13077698
M. Wt: 177.20 g/mol
InChI Key: HOXMBAUWMFUUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoindoles This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxylic acid group attached to the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

HOXMBAUWMFUUIF-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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